1,3,5-trimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-13-17(14(2)21(3)20-13)25(23,24)19-12-15-7-10-22(11-8-15)16-6-4-5-9-18-16/h4-6,9,15,19H,7-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMKTOUBYKSXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide, a complex organic compound, has garnered attention for its diverse biological activities. This compound is characterized by a unique molecular structure that incorporates a pyrazole core, piperidine moiety, and sulfonamide group, suggesting potential applications in medicinal chemistry and agricultural sciences.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of 363.5 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1448070-50-5 |
| Molecular Weight | 363.5 g/mol |
| Molecular Formula | C17H25N5O4S |
The biological activity of this compound primarily targets pests from the Pentatomidae family, which are significant agricultural pests. The mechanism involves disrupting physiological processes in these pests, leading to effective control measures particularly in soybean crops.
Antitumor Activity
Pyrazole derivatives, including this compound, have shown promise as antitumor agents. Research indicates that pyrazole compounds can inhibit various cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways. A study highlighted that specific pyrazole derivatives exhibited significant inhibitory activity against tumor necrosis factor (TNF) and interleukin (IL)-6, suggesting anti-inflammatory properties that could be beneficial in cancer therapy .
Anti-inflammatory and Antibacterial Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that certain derivatives could inhibit pro-inflammatory cytokines effectively . Furthermore, antibacterial activity has been reported against various strains such as E. coli and S. aureus, with modifications to the piperidine moiety enhancing the antimicrobial effects .
Agricultural Applications
In agricultural contexts, the compound's efficacy against Pentatomidae pests underscores its potential as a pesticide. Its ability to protect crops can lead to increased agricultural yields and reduced reliance on traditional pesticides.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Antitumor Agents : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds showed up to 85% inhibition of TNF at specific concentrations compared to standard drugs like dexamethasone .
- Antibacterial Activity : Research on 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-4,5-dihydropyrazole derivatives revealed promising antibacterial properties against multiple pathogens with varying degrees of effectiveness depending on structural modifications .
- Pest Control Efficacy : Field studies indicated that formulations containing this compound significantly reduced pest populations in soybean fields, demonstrating its practical utility in agricultural settings.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various synthetic pathways and develop new materials with enhanced properties.
Biology
The biological activity of 1,3,5-trimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has been investigated for potential therapeutic uses. Notably, it has shown promise in inhibiting critical enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis across various organisms. This inhibition could lead to applications in developing new drugs targeting specific diseases.
Medicine
In medicinal chemistry, this compound is being explored as a lead candidate for drug development. Its structural features suggest potential efficacy against a range of diseases, particularly those requiring targeted enzyme inhibition. The sulfonamide moiety enhances its biological activity, making it a valuable candidate for further pharmacological studies.
Agricultural Applications
The compound has demonstrated effectiveness against pests from the family Pentatomidae, which are significant agricultural pests affecting crops like soybeans. Its mechanism of action involves disrupting key metabolic pathways in these organisms. The application of this compound in pest control could lead to more sustainable agricultural practices by reducing reliance on conventional pesticides.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various applications:
- Pest Control : Research indicates that the compound effectively reduces pest populations in soybean fields, leading to improved crop yields and reduced pesticide use.
- Drug Development : A study focusing on its inhibitory effects on DHFR revealed that modifications to the pyrazole structure could enhance its selectivity and potency against cancer cell lines .
- Material Science : The compound's unique chemical structure has been utilized in synthesizing novel materials with potential applications in electronics and photonics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3,5-trimethyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide with structurally or functionally related sulfonamide derivatives:
Key Structural and Functional Insights:
Substituent Impact on Bioactivity :
- Bulky aromatic groups (e.g., naphthalen-1-yl in MR-S1-15) enhance antiproliferative activity compared to aliphatic substituents .
- Pyridine-containing analogs (e.g., the target compound and its 2-methylpyridin-4-yl variant) may exhibit improved target binding due to π-π interactions with aromatic residues in enzymes or receptors .
Synthetic Accessibility :
- The target compound shares synthetic pathways with analogs such as MR-S1-15, typically involving sulfonamide coupling between a sulfonyl chloride and an amine . Yields for such reactions range from 49% to 76% depending on steric hindrance .
Physicochemical Properties :
- The pyridin-2-yl group in the target compound may improve water solubility compared to purely hydrophobic substituents (e.g., naphthalen-1-yl). This is critical for bioavailability in drug development .
Biological Mechanism Hypotheses: The sulfonamide group acts as a hydrogen bond donor/acceptor, a feature shared with trypanocidal compound 30 .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
The synthesis should prioritize regioselectivity in pyrazole sulfonamide formation and stability of the piperidine-pyridine linkage. Key steps include:
- Solvent Selection : Polar aprotic solvents like DMF (dimethylformamide) facilitate nucleophilic substitution reactions, as demonstrated in analogous sulfonamide syntheses .
- Base Choice : Use mild bases (e.g., K₂CO₃) to deprotonate intermediates without degrading sensitive functional groups .
- Stepwise Optimization : Separate pyrazole sulfonylation and piperidine coupling to minimize side reactions. For example, pre-functionalize the pyrazole core before introducing the piperidine moiety .
Basic: Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions on the pyrazole and piperidine rings. Compare chemical shifts with related compounds (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one) .
- Purity Assessment : HPLC with UV detection (λ = 210–280 nm) is critical due to the sulfonamide’s chromophore. Buffer systems (e.g., ammonium acetate, pH 6.5) improve peak resolution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects trace impurities like des-methyl byproducts .
Advanced: How can computational modeling aid in optimizing the synthesis?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers in sulfonamide bond formation .
- Parameter Screening : Machine learning models trained on reaction databases can narrow optimal conditions (e.g., temperature, solvent ratios) without exhaustive trial-and-error .
- Feedback Loops : Integrate experimental data (e.g., reaction yields) into computational workflows to refine predictive accuracy iteratively .
Advanced: How can researchers resolve contradictions in synthetic protocols from different studies?
Methodological Answer:
- Mechanistic Studies : Use kinetic profiling (e.g., in situ IR) to compare reaction pathways. For example, discrepancies in base efficacy (K₂CO₃ vs. NaH) may arise from differing activation energies .
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, stoichiometry) systematically. This identifies critical factors affecting yield and selectivity .
- Byproduct Analysis : LC-MS and 2D NMR (e.g., HSQC) characterize side products, guiding protocol adjustments (e.g., protecting group strategies) .
Basic: What are the best practices for storing and handling this compound?
Methodological Answer:
- Storage Conditions : Store as a powder at room temperature in airtight, light-protected containers. Sulfonamides are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess susceptibility to oxidation or moisture. Monitor via HPLC .
Advanced: How can Design of Experiments (DoE) improve yield and purity?
Methodological Answer:
- Screening Designs : Use Plackett-Burman designs to prioritize variables (e.g., reaction time, catalyst loading). For example, a 12-experiment matrix reduced optimization steps in a related sulfonamide synthesis .
- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships between factors (e.g., temperature and pH) to pinpoint optimal conditions .
- Robustness Testing : Vary parameters within ±10% of optimal values to ensure reproducibility under minor fluctuations .
Advanced: What strategies minimize by-products during sulfonamide formation?
Methodological Answer:
- Temperature Control : Maintain reactions below 50°C to suppress sulfonic acid anhydride formation, a common side product in sulfonylation .
- Stoichiometric Precision : Use a 1.1:1 molar ratio of sulfonyl chloride to amine to avoid over-sulfonation .
- Purification Techniques : Employ flash chromatography with gradients (e.g., 5–20% MeOH in DCM) to separate sulfonamide products from unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
